molecular formula C26H27N3O3S B298092 N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide

N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide

Cat. No. B298092
M. Wt: 461.6 g/mol
InChI Key: YZXMSWHOSVYCEE-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is not well understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, this compound may also modulate immune responses and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide in lab experiments is its potential as a novel anticancer agent. This compound may offer a new approach to cancer treatment and may have fewer side effects compared to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research on N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide. One direction is to investigate the efficacy of this compound in combination with other anticancer drugs to enhance its cytotoxic effects. Another direction is to explore the potential of this compound as an anti-inflammatory, antifungal, and antibacterial agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is a promising chemical compound that has potential applications in various scientific research fields. Its potential as an anticancer agent and its anti-inflammatory, antifungal, and antibacterial properties make it an interesting compound for further investigation. While there are limitations to using this compound in lab experiments, its potential benefits make it a valuable area of research for future studies.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide involves the reaction of 4-methylphenylhydrazine, 4-methylbenzyl mercaptan, and 4-bromo-2-(4-methylphenoxy)acetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired compound. The purity of the compound is then verified through various analytical techniques.

Scientific Research Applications

N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide has various scientific research applications, including its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has also been investigated for its potential anti-inflammatory, antifungal, and antibacterial properties.

properties

Product Name

N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C26H27N3O3S/c1-19-3-7-22(8-4-19)17-33-18-26(31)29-27-15-21-9-13-24(14-10-21)32-16-25(30)28-23-11-5-20(2)6-12-23/h3-15H,16-18H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

YZXMSWHOSVYCEE-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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